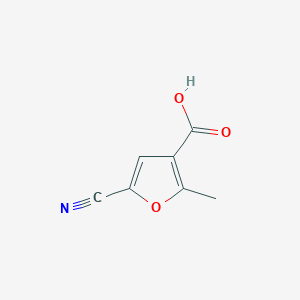
5-Cyano-2-methylfuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Cyano-2-methylfuran-3-carboxylic acid” is a chemical compound with the molecular formula C7H5NO3 . It has a molecular weight of 151.12 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “5-Cyano-2-methylfuran-3-carboxylic acid” and similar compounds is a topic of ongoing research . The compound can be synthesized from biomass via furan platform chemicals (FPCs), such as furfural and 5-hydroxy-methylfurfural .Molecular Structure Analysis
The molecular structure of “5-Cyano-2-methylfuran-3-carboxylic acid” is represented by the InChI code1S/C7H5NO3/c1-4-6(7(9)10)2-5(3-8)11-4/h2H,1H3,(H,9,10) . Physical And Chemical Properties Analysis
“5-Cyano-2-methylfuran-3-carboxylic acid” is a powder at room temperature . It has a molecular weight of 151.12 . The compound has a XLogP3-AA value of 0.9, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
G Protein-Coupled Receptor Agonists
- Deng et al. (2011) discovered novel series of chemical compounds, including 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives, as GPR35 agonists, providing a starting point for further investigations of GPR35 biology and pharmacology (Deng et al., 2011).
Pharmacological Investigations
- Zabska et al. (1989) synthesized 3-aminomethyl derivatives of 5-(p-chlorophenyl)-tetrahydrofuran-2-one and investigated their pharmacological properties, including analgesic and anxiolytic activities (Zabska et al., 1989).
Cardiotonic Activity
- Mosti et al. (1992) explored the synthesis and cardiotonic activity of various 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters, finding some compounds with positive inotropic activity (Mosti et al., 1992).
Chemical Synthesis
- Ivanov et al. (2016) investigated the recyclization of 5-arylfuran-2,3-diones under the action of ethyl cyanoacetate or malonic acid dinitrile (Ivanov et al., 2016).
- Mal’kina et al. (2013) reported on the microwave-assisted tandem reaction of cyanopropargylic alcohols with thiophene-2-carboxylic acids to afford 4-cyano-5-thienylfuran-3(2H)-ones (Mal’kina et al., 2013).
Antibiotics and Antitumor Agents
- Umezawa and Kinoshita (1957) synthesized 5-(Dimethylaminomethyl)cyclopentanone-3-carboxylic acid, an antitumor isomer of Sarkomycin, indicating potential antibacterial and antitumor activities (Umezawa & Kinoshita, 1957).
Spirolactones Synthesis
- Pirc et al. (2002) discussed the synthesis of spirolactones by 1,3-dipolar cycloadditions to methyl (S)-3-[(E)-cyanomethylidene]-2-oxotetrahydrofuran-5-carboxylate (Pirc et al., 2002).
Calcium Channel Blocking
- Sircar et al. (1991) synthesized and evaluated a series of 2-[(arylsulfonyl)methyl]-4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylic acid esters showing calcium channel blocking and positive inotropic activities (Sircar et al., 1991).
Enantiomorphs Synthesis
- Kinoshita and Umezawa (1959) synthesized the two enantiomorphs of 5-Methylenecyclopentanone-3-carboxylic Acid, indicating significant antitumor activities (Kinoshita & Umezawa, 1959).
Novel Ethyl Esters Synthesis
- Kumar and Mashelker (2006) described the synthesis of novel Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate Derivatives, anticipated to have antihypertensive activity (Kumar & Mashelker, 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-cyano-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-4-6(7(9)10)2-5(3-8)11-4/h2H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMCBFHWZXNIBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-methylfuran-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

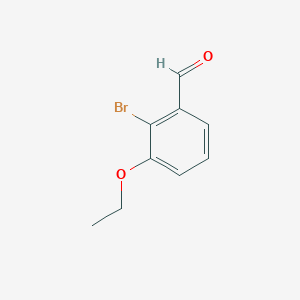
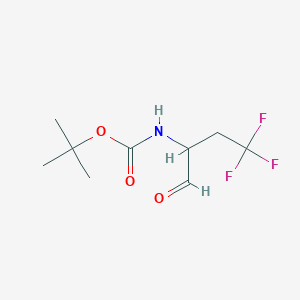


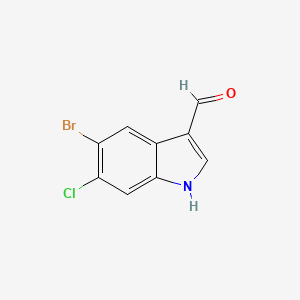
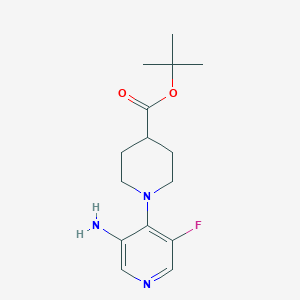
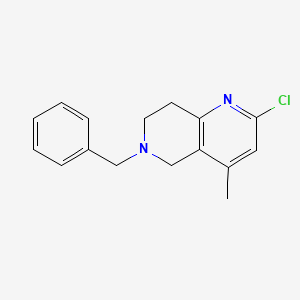

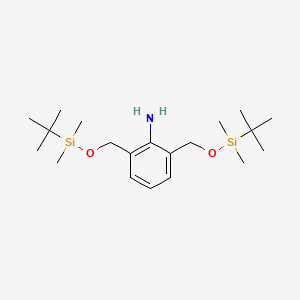
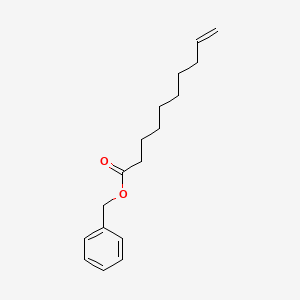
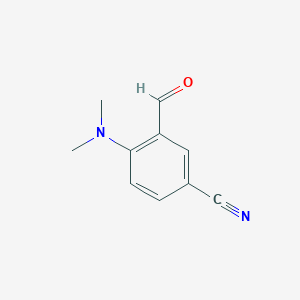
![1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1380989.png)
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380992.png)
![5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380993.png)